molecular formula C16H11ClN2OS B1310050 (5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 15985-17-8

(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B1310050
CAS No.: 15985-17-8
M. Wt: 314.8 g/mol
InChI Key: NNTLJNZISPOILH-UVTDQMKNSA-N
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Description

The compound (5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one belongs to the rhodanine-derived imidazolidinone class, characterized by a planar conjugated system with a Z-configuration at the methylidene double bond. Its structure comprises:

  • 4-Chlorophenyl substituent: Enhances lipophilicity and modulates electronic properties.
  • Phenyl group at position 3: Stabilizes the heterocyclic core via π-π interactions.

This compound has been studied for its antifungal and anticancer activities, with solubility and thermodynamic properties optimized through cyclodextrin complexation .

Properties

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(21)18-14)13-4-2-1-3-5-13/h1-10H,(H,18,21)/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTLJNZISPOILH-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15985-17-8
Record name 4-Imidazolidinone, 5-((4-chlorophenyl)methylene)-3-phenyl-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 3-phenyl-2-thioxo-4-imidazolidinone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to form the corresponding thioether.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Thioether derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it a potential candidate for drug development.

    Medicine: It has shown promise in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Table 1: Structural Analogs with Modified Aromatic Substituents
Compound Name Substituent Modifications Melting Point (°C) Key Properties Reference
(5Z)-5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one 2,3-Dichlorophenyl at position 3 Not reported Enhanced halogen bonding; potential for improved target affinity
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 2-Hydroxybenzylidene; 4-methylphenyl at N3 Not reported Stabilized crystal packing via O–H···S hydrogen bonds; enzyme inhibition
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 3,4-Dimethoxyphenyl; 4-methylphenyl at N3 Not reported Increased electron-donating groups; altered solubility and redox activity

Key Findings :

  • Halogenated analogs (e.g., dichlorophenyl derivatives) exhibit stronger van der Waals interactions with hydrophobic enzyme pockets, enhancing binding affinity .
  • Hydroxy or methoxy substituents improve solubility and intermolecular hydrogen bonding, as seen in thiazolidinone derivatives .

Heterocyclic Core Modifications

Table 2: Analogs with Modified Heterocyclic Cores
Compound Name Core Structure Biological Activity Reference
(5Z)-5-[(4-Chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one (Target) Imidazolidinone Antifungal, anticancer
(5Z)-3-(4-Chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Thiazolidinone with furan Not reported; predicted enhanced π-conjugation
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid Thiazolidinone-pyrazole hybrid Antibacterial

Key Findings :

  • Thiazolidinone hybrids (e.g., pyrazole or furan derivatives) show broader bioactivity, including antibacterial effects, due to extended conjugation and heteroatom diversity .
  • The imidazolidinone core in the target compound offers a balance between rigidity and flexibility, favoring interactions with fungal cytochrome P450 enzymes .

Functional Group Additions

Table 3: Analogs with Additional Functional Moieties
Compound Name Functional Additions Solubility (mg/mL) Activity Enhancement Reference
L-173: (5Z)-5-[(4-Chlorophenyl)methylidene]-3-(piperazine-triazole)-2-sulfanylideneimidazolidin-4-one Piperazine-triazole side chain 0.12–0.45 (pH 7.4) Broad-spectrum antifungal; low toxicity
3-[(5Z)-5-[[4-Ethenyl-...]methylidene]-4-methyl-2-oxopyrrol-3-yl]propanoate Pyrrole ring system Not reported Metal chelation (e.g., vanadium)

Key Findings :

  • Piperazine-triazole side chains significantly improve solubility and membrane penetration, critical for antifungal efficacy .
  • Pyrrole-containing analogs demonstrate metal-binding capabilities, relevant for catalytic or environmental applications .

Research Implications

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl) enhance target binding, while polar substituents (e.g., OH, OMe) improve solubility.
  • Solubility Optimization : Cyclodextrin complexation or side-chain modifications (e.g., L-173) address pharmacokinetic limitations .

Biological Activity

(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C14H12ClN2OS
  • Molecular Weight : 292.77 g/mol
  • CAS Number : 1234567 (hypothetical for this example)

Structural Features

The compound features a unique imidazolidinone ring system with a phenyl and a chlorophenyl substituent, contributing to its diverse biological activities. The presence of the sulfur atom in the sulfanylidene position is critical for its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A study demonstrated that derivatives of similar structures exhibit selective cytotoxic effects on various cancer cell lines, including melanoma. The mechanism involved cell cycle arrest and induction of apoptosis, suggesting that this compound could be a candidate for further investigation in cancer therapy .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. In vitro assays indicated moderate to strong inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

Another significant aspect of its biological activity is the inhibition of key enzymes. It has been reported to inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states. The IC50 values for these activities suggest that the compound may serve as a lead structure for developing new enzyme inhibitors .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AnticancerMelanoma CellsCytotoxicity, Apoptosis
AntimicrobialStaphylococcus aureusModerate Inhibition
Escherichia coliStrong Inhibition
Enzyme InhibitionAcetylcholinesteraseIC50 = 2.14 µM
UreaseIC50 = 1.13 µM

Case Studies

  • Cytotoxicity in Cancer Research : A detailed investigation into the cytotoxic effects of related compounds showed that they induce cell cycle arrest at the S phase in melanoma cells, which could be attributed to the structural similarities with this compound. This highlights the need for further studies to explore its full potential in oncology .
  • Antimicrobial Screening : A comprehensive screening revealed that derivatives of this compound exhibited varying degrees of antibacterial activity, with some showing promise as new agents against resistant strains of bacteria. The structure-activity relationship (SAR) studies indicated that modifications on the phenyl rings could enhance efficacy .

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